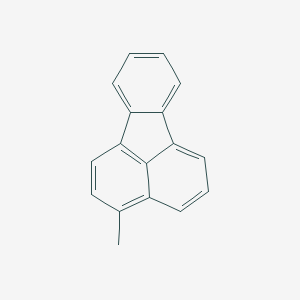

3-Methylfluoranthene

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methylfluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12/c1-11-9-10-16-14-6-3-2-5-13(14)15-8-4-7-12(11)17(15)16/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJKUHDKEFRGSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074760 | |

| Record name | Methylfluoranthene, 3- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1706-01-0 | |

| Record name | 3-Methylfluoranthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1706-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylfluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001706010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylfluoranthene, 3- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYLFLUORANTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8V9IJE74P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution Studies of 3 Methylfluoranthene

Anthropogenic and Natural Sources

3-Methylfluoranthene, a polycyclic aromatic hydrocarbon (PAH), is introduced into the environment from a variety of human-related (anthropogenic) and natural sources. solubilityofthings.commdpi.com Its presence is often linked to the incomplete combustion of organic materials and its occurrence in fossil fuels. solubilityofthings.comumweltprobenbank.deumweltprobenbank.de

Combustion Processes and Byproducts

Combustion processes are a primary source of this compound in the environment. solubilityofthings.comnih.gov It is formed during the incomplete burning of organic matter, leading to its release into the atmosphere, where it can be found in both gaseous and particulate forms. mdpi.comnih.govairies.or.jp

The burning of fossil fuels is a significant anthropogenic source of this compound. solubilityofthings.commdpi.com It is found in the exhaust from vehicles and industrial emissions where fossil fuels are used for energy production. umweltprobenbank.detuat.ac.jp The relative abundance of certain methylated PAHs, including this compound, can sometimes be used to trace pollution back to petroleum sources. tuat.ac.jp

Biomass burning, which includes forest fires, the combustion of wood for heating and cooking, and the burning of agricultural waste, releases this compound into the atmosphere. solubilityofthings.commdpi.comnih.gov Studies have shown that emissions from biomass burning contribute significantly to the atmospheric concentrations of PAHs, including this compound. mdpi.comtuat.ac.jp For instance, research on a large waste fire in Stockholm, Sweden, identified this compound as one of the alkylated PAHs detected in the resulting smoke. diva-portal.org The proportion of alkylated PAHs, such as this compound, was considerably higher in the fire-affected air sample compared to background levels. diva-portal.org

| PAH | Concentration in Fire-Affected Sample (ng/m³) | Contribution to Total PAHs in Fire-Affected Sample | Contribution to Total PAHs in Background Sample |

|---|---|---|---|

| 1-Methylphenanthrene (B47540) | - | 43% | 9.2% |

| 2-Methylphenanthrene (B47528) | - | ||

| 2-Methylanthracene | - | ||

| 9-Methylphenanthrene | - | ||

| 1,7-Dimethylphenanthrene | - | ||

| This compound | - |

Industrial activities are another major source of this compound. Processes such as coal gasification and the operation of coking plants release PAHs into the environment. nih.goviarc.fr Workers in these industries can be exposed to mixtures of PAHs that include this compound. nih.goviarc.fr

Biomass Burning (e.g., Forest Fires, Wood Combustion, Agricultural Waste)

Petroleum and Related Products (e.g., Crude Oils, Bitumen)

This compound is a natural component of petroleum and related materials like bitumen. nist.govsafeworkaustralia.gov.autos.org It is found in crude oil and can be released into the environment through spills or as part of petroleum product usage. nist.govnist.govresearchgate.net For example, the Standard Reference Material (SRM) 1582, which is a petroleum crude oil, has a certified reference value for the mass fraction of this compound. nist.gov Similarly, SRM 2779, another crude oil reference material, also lists a certified value for this compound. nist.gov Its presence in reclaimed asphalt (B605645) pavement (RAP) is also recognized, originating from the bitumen binder. ufl.eduhinkleycenter.org

| Standard Reference Material (SRM) | Matrix | This compound Mass Fraction (mg/kg) |

|---|---|---|

| SRM 1582 | Petroleum Crude Oil | Reference Value(a) |

| SRM 2779 | Petroleum Crude Oil | 1.75 ± 0.17 |

Environmental Compartmentalization

This compound, a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds, is a product of incomplete combustion of organic materials. nih.gov As a result, it is ubiquitously distributed in the environment. Its physicochemical properties, particularly its low water solubility and hydrophobic nature, govern its partitioning into different environmental compartments. solubilityofthings.com

In the atmosphere, PAHs like this compound exist in both the gas phase and adsorbed onto particulate matter. mdpi.comairies.or.jp The distribution between these two phases is largely dependent on the compound's molecular weight. mdpi.com Lighter PAHs with two to three aromatic rings are found predominantly in the vapor phase, whereas heavier PAHs with five or more rings are mostly bound to particles. airies.or.jpscielo.org.mx Compounds with four aromatic rings, such as fluoranthene (B47539) and its methylated derivatives, exist in equilibrium between the gas and particle phases. airies.or.jpnih.gov

Studies have shown that even though three- and four-ring PAHs may have measurable concentrations in the gas phase, these levels are significantly lower than what their vapor pressure would suggest, due to their strong tendency to adsorb onto airborne particles. nih.gov The process of adsorption is typically considered to be complete near the point of emission. nih.gov Once associated with these particles, the atmospheric transport and deposition of this compound are governed by aerosol dynamics. nih.gov Research on urban air has confirmed the presence of alkyl-substituted PAHs, with their size distribution being a key factor in their environmental fate. nih.gov For instance, a study of air samples from a paint manufacturing site found that high molecular weight PAHs were mainly associated with the particle phase, while lower molecular weight compounds were primarily in the gas phase. scielo.org.mx

Due to their hydrophobic nature, this compound and other PAHs have a strong tendency to partition from the water column and accumulate in sediments. solubilityofthings.comsid.ir This makes sediment a significant sink for these compounds in aquatic environments.

Numerous studies have documented the presence of this compound in aquatic sediments from various locations, indicating widespread contamination. In a study of the Somme River in France, this compound was detected in both the water column and sediments, where PAHs tend to concentrate. sid.ir Analysis of marine sediments near Kitimat, British Columbia, also identified various methyl-PAHs. dss.go.th Research in the Negro River in the Amazon region found that the most contaminated sites were those with muddy sediments high in organic matter. scielo.br Similarly, studies in the Haihe River system in China detected 3-methylfluoranthenes, with diagnostic ratios suggesting combustion as the primary source. researchgate.net

Quantitative data from standardized and regional studies provide a clearer picture of its distribution.

Table 1: Concentration of this compound in Aquatic Sediments This is an interactive table. Click on the headers to sort the data.

| Location | Matrix | Concentration (dry weight) | Reference(s) |

|---|---|---|---|

| Baltimore Harbor, USA | Marine Sediment (SRM 1941b) | 28.8 ± 1.3 µg/kg | nist.gov |

| Great Lakes, USA | Freshwater Sediment (SRM 1936) | 55.493 ng/g | govinfo.gov |

| Artigas Antarctic Research Station | Meltwater Stream Sediment | Detected (part of 36 PAHs) | |

| Burrard Inlet, Canada | Marine Sediment | Detected (used in isomer ratios) | researchgate.net |

Soil is another major reservoir for this compound, receiving inputs from atmospheric deposition, industrial activities, and the use of materials like creosote. epa.goviarc.frfao.org Contamination is often highest near industrial sources. pjoes.com

This compound has been identified in soils at various contaminated sites. It was listed among the chemicals present in the contaminated soils of the American Creosote Works Superfund site in Pensacola, Florida. epa.gov Studies of oil-polluted sites in Nigeria identified this compound as a metabolite of fluoranthene, indicating its presence and transformation in contaminated soil environments. scirp.org Research on soils from a former gasworks site also included analyses of various PAHs and their derivatives. Furthermore, investigations into agricultural soils have shown contamination with a range of PAHs, though concentrations are typically lower than in industrial areas unless specific contamination events have occurred. pjoes.compolyu.edu.hknih.gov For example, a study of agricultural soils in the Yangtze River Delta investigated several methylated PAHs to trace pollution sources. polyu.edu.hk

Aquatic Systems (Water Column and Sediments)

Exposure Pathways in Biological Systems

Human and ecological exposure to this compound, as with other PAHs, occurs through several pathways. It is rarely found in isolation but as a component of complex chemical mixtures. nih.gov

Inhalation is a primary route of occupational exposure to PAHs. nih.goviarc.fr Workers in industries such as coal gasification, coke production, coal-tar distillation, and aluminum production are exposed to air containing PAHs. nih.goviarc.fr The presence of this compound in both the gas and particle phases in the atmosphere means it can be readily inhaled. mdpi.comnih.gov Airborne PAHs that are not degraded by photochemical reactions can be returned to terrestrial and aquatic systems through precipitation, but inhalation of contaminated air remains a direct exposure pathway. epa.gov The general population can also be exposed through inhalation of tobacco smoke and polluted ambient air. iarc.fr

Dermal contact is another major pathway for occupational exposure to PAHs. nih.goviarc.fr This can occur through direct skin contact with PAH-containing products like coal tar or creosote, or with contaminated environmental media. iarc.frepa.gov For the general population, skin contact with PAH-contaminated soils has been identified as a source of exposure. iarc.fr Activities such as gardening or recreation in areas with contaminated soil can lead to dermal exposure. epa.gov Given that this compound is found in industrial and other contaminated soils, this represents a viable exposure route. epa.govepa.gov

Dietary Exposure

Human exposure to this compound, a member of the polycyclic aromatic hydrocarbon (PAH) family, occurs primarily through the diet. nih.gov PAHs are not typically present in raw foods but are formed during certain cooking and processing methods, particularly those involving high temperatures. nih.gov

The pyrolysis of organic matter, including fats, proteins, and carbohydrates, at temperatures exceeding 200°C is a primary mechanism for PAH formation. waocp.org Grilling, smoking, barbecuing, and roasting are common cooking methods that lead to the contamination of food with these compounds. waocp.org The concentration of PAHs in food can be influenced by several factors, including the type of food, cooking duration, temperature, and the proximity of the food to the heat source. waocp.orgpensoft.net For instance, fat dripping onto an open flame can pyrolyze and generate PAHs that are then deposited on the surface of the meat. waocp.org

Studies have consistently shown that smoked and grilled foods contain higher levels of PAHs compared to other food items. nih.govnih.gov Research on traditionally smoked salmon by Native American tribes in the Columbia River Basin found that phenanthrene (B1679779), fluoranthene, and pyrene (B120774) were among the most abundant PAHs, with total PAH concentrations being 40–430 times higher than in commercially available smoked salmon. nih.gov In this context, fluoranthene was identified as a major contributor to the carcinogenic risk associated with consumption. nih.gov

Investigations into various heat-treated meat products have revealed the presence of numerous PAHs. One study analyzing grilled meat doner, chicken doner, meatballs, chicken, and fish found total PAH levels ranging from 4.42 to 7.26 μg/kg. Another study reported that the sum of fluoranthene, benzo(b)fluoranthene, and benzo(a)pyrene was 66.28 ng/g in beef satay, 42.31 ng/g in chicken satay, and 40.69 ng/g in charcoal-grilled fish. waocp.org

The following table summarizes the levels of selected PAHs, including fluoranthene, found in various cooked meat and fish products from different studies. While specific data for this compound is often not reported individually, the data for its parent compound, fluoranthene, and other PAHs provide a clear indication of dietary exposure routes.

Beyond meat and fish, other food categories such as cereals, vegetable oils, and fats contribute to the dietary intake of PAHs. nih.govresearchgate.net However, detailed quantitative data for this compound in these food groups are limited.

Bioaccumulation in Biota

This compound, like other PAHs, can accumulate in living organisms, a process known as bioaccumulation. pensoft.netnoaa.gov This is a significant concern in aquatic environments where these compounds can persist and enter the food chain. core.ac.uk The tendency of a chemical to accumulate in an organism is described by the bioaccumulation factor (BAF), which is the ratio of the chemical's concentration in the organism to its concentration in the surrounding environment, considering all routes of exposure. pensoft.neteuropa.eu

The bioaccumulation potential of PAHs is strongly linked to their physicochemical properties, particularly their low water solubility and high lipid solubility (lipophilicity). core.ac.uk These characteristics facilitate their uptake and storage in the fatty tissues of organisms. pensoft.net

Significant differences in bioaccumulation are observed among various aquatic species. noaa.gov Invertebrates, such as bivalve mollusks (e.g., mussels and clams), are known to accumulate higher concentrations of PAHs compared to fish. noaa.govca.gov This is largely attributed to the limited capacity of invertebrates to metabolize and eliminate these compounds. noaa.govcore.ac.uk Fish, on the other hand, possess more efficient metabolic systems that can break down PAHs, leading to lower tissue concentrations. ca.gov Consequently, mussels are widely used as bioindicators in environmental monitoring programs to assess PAH contamination. noaa.gov

A study on the bioaccumulation of phenanthrene in the Mediterranean mussel (Mytilus galloprovincialis) calculated Bioaccumulation Factors (BAFs) ranging from 441 to 658. researchgate.net Research following an oil spill in the Philippines detected several PAHs in fish and squid, with 1-methylphenanthrene being the predominant alkylated PAH. core.ac.uk Another study in Cocos Lagoon, Guam, detected 2-methylphenanthrene and 3-methylphenanthrene (B47518) in various fish species, with concentrations in the low µg/kg range. noaa.gov

The following table presents findings on the concentration of selected PAHs, including fluoranthene and methylated derivatives, in various aquatic organisms. This data highlights the extent of bioaccumulation in different species.

Environmental Fate and Transport Mechanisms of 3 Methylfluoranthene

Persistence and Degradation Pathways

The environmental persistence of 3-methylfluoranthene, a methylated polycyclic aromatic hydrocarbon (PAH), is dictated by a combination of biological and non-biological processes. These pathways determine its transformation and ultimate removal from various environmental compartments.

Biodegradation Pathways

Microbial activity plays a significant role in the breakdown of this compound in the environment. Certain microorganisms have demonstrated the ability to metabolize this compound, influencing its persistence in contaminated sites.

The soil bacterium Sphingomonas paucimobilis strain EPA 505 is a well-studied microorganism capable of utilizing fluoranthene (B47539) as its sole source of carbon and energy. researchgate.nettandfonline.com Research has shown that this bacterium can also metabolize this compound. tandfonline.comresearchgate.nettandfonline.com Studies involving resting cell suspensions of S. paucimobilis grown on fluoranthene have demonstrated the degradation of this compound. tandfonline.comresearchgate.nettandfonline.com This metabolic capability is a crucial factor in the natural attenuation of this compound in contaminated environments. Other bacteria, such as Mycobacterium species, have also been identified as capable of degrading three- and four-ring PAHs like fluoranthene and may play a role in the breakdown of its methylated derivatives. oup.comnih.gov

Interestingly, studies have revealed that the presence of a methyl group can influence the rate of biodegradation. Sphingomonas paucimobilis strain EPA 505 has been observed to degrade this compound at a rate of 20.4 nmole/mg of wet cells/hr. tandfonline.comresearchgate.nettandfonline.com In comparison, the degradation rate for the parent compound, fluoranthene, was found to be 10.7 nmole/mg of wet cells/hr. tandfonline.comtandfonline.com This indicates that, under the studied conditions, this compound is degraded at a higher rate than its unsubstituted counterpart by this particular bacterial strain. tandfonline.comtandfonline.com Some research suggests that methylated PAHs can be degraded almost twice as fast as their parent compounds. nih.govresearchgate.net This accelerated degradation of methylated PAHs compared to unsubstituted ones suggests that the methyl group may facilitate the metabolic process in certain microorganisms. tandfonline.com

**Table 1: Comparative Degradation Rates by *Sphingomonas paucimobilis***

| Compound | Degradation Rate (nmole/mg of wet cells/hr) |

|---|---|

| This compound | 20.4 tandfonline.comresearchgate.nettandfonline.com |

| Fluoranthene | 10.7 tandfonline.comtandfonline.com |

Microbial Metabolism Studies (e.g., Sphingomonas paucimobilis)

Abiotic Transformation Processes

In addition to biodegradation, abiotic factors contribute to the transformation of this compound in the environment. These processes primarily involve photochemical reactions and chemical oxidation.

Photochemical reactions, driven by the absorption of light, can lead to the transformation of this compound. acs.orgmsu.edubeilstein-journals.org The structure of this compound allows it to undergo nitration at various positions, including the 2-, 4-, and 8-positions, when subjected to certain chemical conditions. rsc.org While direct studies on the photodecomposition of this compound are limited, research on related PAHs indicates that they can be transformed upon exposure to light. nih.gov For instance, the photodegradation of PAHs in the atmosphere is more active during warmer seasons. tuat.ac.jp The specific products and rates of this compound's photochemical reactions in various environmental media remain an area for further investigation.

Photochemical Reactions

Transport Dynamics in Environmental Matrices

The environmental transport of this compound, a polycyclic aromatic hydrocarbon (PAH), is governed by its distinct physicochemical properties. As a member of the PAH class of compounds, its movement between air, water, soil, and sediment is largely dictated by its low aqueous solubility, high octanol-water partition coefficient, and moderate vapor pressure. These characteristics influence its tendency to adsorb to organic matter, volatilize from surfaces, and leach through the soil column.

The transport and fate of this compound in the environment are significantly influenced by its strong tendency to adsorb to particulate matter and sediments. This process, known as sorption, is a key factor in its distribution and persistence in aquatic and terrestrial systems. Due to their hydrophobic nature, PAHs like this compound readily partition from the water phase onto solid matrices rich in organic carbon. researchgate.net

The high octanol-water partition coefficient (Log Kow) of this compound, which is 6.11, indicates its strong preference for organic phases over water. nih.gov This inherent hydrophobicity drives its association with the organic carbon fraction of soils, suspended particles, and bottom sediments. Studies on the parent compound, fluoranthene, show high sorption coefficients (log Koc) ranging from 4.62 to 5.4, classifying it as immobile in soil. nih.gov It is expected that this compound exhibits similar or even stronger sorption behavior due to the addition of the methyl group, which increases its hydrophobicity.

Research has confirmed the presence of this compound in contaminated sediments. For instance, it has been detected in the surficial sediments of Tripoli Harbour, where PAH concentrations are dominated by high molecular weight compounds originating from pyrogenic (combustion) sources. pseau.org Similarly, this compound has been identified as a component of diesel particulate matter, highlighting its association with fine airborne particles. nist.gov

Once sorbed to sediments, this compound can persist for extended periods, as the sediment acts as a long-term sink. core.ac.uk The strong binding to particulate matter means that its subsequent transport is largely linked to the movement of these particles, whether through sediment resuspension in water bodies or atmospheric deposition of airborne particulates. pseau.orgcore.ac.uk This strong sorption significantly reduces its availability for other transport and degradation processes. researchgate.net

Table 1: Physicochemical Properties Influencing Sorption of this compound

| Property | Value | Reference |

|---|---|---|

| Log Kow (octanol-water partition coefficient) | 6.11 | nih.gov |

| Water Solubility | 0.0008 mg/L at 25 °C | nih.gov |

| Log Koc (organic carbon-water (B12546825) partition coefficient) of Fluoranthene* | 4.62 - 5.4 | nih.gov |

Volatilization from Environmental Matrices

Volatilization is the process by which a chemical transitions from a liquid or solid phase to a gaseous phase. For compounds in an aqueous environment, this potential is primarily described by the Henry's Law constant. The Henry's Law constant for this compound is 0.044 Pa m³/mol at 20 °C. nih.gov This value falls within the range typical for medium to high molecular weight PAHs, suggesting a limited but present potential for volatilization from water surfaces. nih.gov

However, the actual rate of volatilization from environmental matrices like water bodies and moist soils is often significantly lower than what the Henry's Law constant alone might suggest. This is because of the compound's strong tendency to adsorb to particulate matter and organic carbon in soil and sediment. nih.gov Sorption effectively reduces the concentration of the dissolved chemical available to move into the atmosphere. For the parent compound fluoranthene, it has been estimated that when adsorption is considered, its volatilization half-life from a model pond could be as long as 17 years. nih.gov

From dry soil surfaces, volatilization is primarily governed by the compound's vapor pressure. While specific data for this compound's vapor pressure is scarce, related PAHs have low vapor pressures, indicating that volatilization from dry surfaces is not a dominant transport pathway. nih.gov Therefore, while volatilization can occur, it is generally considered a minor transport mechanism for this compound compared to its strong partitioning to solid phases.

Table 2: Properties Related to the Volatilization of this compound

| Property | Value | Reference |

|---|---|---|

| Henry's Law Constant | 0.044 Pa m³/mol at 20 °C | nih.gov |

| Boiling Point | 480 °C | nih.gov |

Toxicological Investigations of 3 Methylfluoranthene

Genotoxicity and Mutagenicity Assessments

The potential of 3-Methylfluoranthene to induce genetic mutations and damage has been evaluated in a series of in vitro and in vivo studies.

In Vitro Mutagenesis Assays (e.g., Salmonella typhimurium TA100)

Metabolites of this compound produced by incubation with liver homogenate from Aroclor pretreated rats have been assessed for their mutagenic activity using the Salmonella typhimurium TA100 strain. oup.comnih.gov In this assay, the major proximate mutagen identified among the in vitro metabolites was 3-hydroxymethylfluoranthene. oup.comnih.gov When compared with 2-hydroxymethylfluoranthene, 3-hydroxymethylfluoranthene was found to be a more potent mutagen. oup.comresearchgate.net Interestingly, while similar quantities of dihydrodiols were formed from fluoranthene (B47539), 2-methylfluoranthene (B47734), and this compound, 4,5-dihydro-4,5-dihydroxy-3-methylfluoranthene was not identified as a potent mutagenic metabolite. oup.comresearchgate.net This suggests that the metabolic activation pathway to ultimate mutagens may differ for 2- and this compound. oup.comosti.gov

In Vivo Genotoxicity Studies (e.g., Mouse Micronucleus Test, Rat Liver UDS Test)

While specific data on this compound in the mouse micronucleus test and rat liver Unscheduled DNA Synthesis (UDS) test is limited in the provided search results, the parent compound, fluoranthene, has been evaluated in these assays. oup.com The in vivo micronucleus test is designed to detect genotoxic compounds by identifying the presence of micronuclei, which can contain chromosome fragments from DNA breakage or whole chromosomes from mitotic disruption. The rat liver UDS test, on the other hand, identifies substances that induce DNA repair mechanisms in response to chemical-induced DNA damage in the liver. nih.gov Fluoranthene did not show evidence of genotoxic activity in either the mouse micronucleus test or the rat liver UDS test following acute oral administration. oup.com

DNA Adduct Formation Studies

The metabolic activation of PAHs to reactive intermediates that can bind to DNA, forming DNA adducts, is considered a critical step in their carcinogenic process. oup.com Studies have been undertaken to explore the formation of DNA adducts from this compound as a means of understanding its genotoxic potential. grantome.com Research involving the in vitro activation of various methylfluoranthene isomers has been conducted. oup.com Furthermore, the genotoxic environmental pollutant 3-nitrofluoranthene, a related compound, has been shown to form a major DNA adduct, N-(deoxyguanosin-8-yl)-3-aminofluoranthene, after chemical reduction and reaction with calf thymus DNA. nih.gov

Carcinogenicity and Tumorigenicity Studies

The cancer-causing potential of this compound has been investigated through animal bioassays, focusing on its ability to initiate tumors and its impact on tumor incidence and multiplicity.

Animal Bioassays (e.g., Newborn CD-1 Mouse Models, Mouse Skin Initiation)

Tumor Incidence and Multiplicity Analyses (e.g., Lung and Liver Tumors)

Table 1: Tumorigenicity of this compound in Newborn CD-1 Mice

Comparative Carcinogenic Potency within Methylated Fluoranthenes and Other PAHs

Among the various isomers of methylfluoranthene, this compound (3-MeFA) has been identified as an active tumor initiator on mouse skin, a characteristic it shares with 2-methylfluoranthene (2-MeFA). nih.govresearchgate.net However, its carcinogenic potency varies significantly depending on the target organ when compared to its isomers and the parent compound, fluoranthene (FA).

In a comparative bioassay using newborn CD-1 mice, the tumorigenic activity of 3-MeFA was found to be substantially lower than that of FA and 2-MeFA in the liver. nih.gov While all three compounds induced a significant incidence of liver tumors in male mice, the relative tumorigenic potency was determined to be FA ≥ 2-MeFA >> 3-MeFA. nih.govresearchgate.net In the same study, 3-MeFA did not induce a statistically significant incidence of lung tumors in either male or female mice, in contrast to FA and 2-MeFA which both induced a high incidence of lung tumors. nih.govresearchgate.net

The structural features of methylated polycyclic aromatic hydrocarbons (PAHs) play a crucial role in determining their carcinogenic activity. For instance, in the case of benzo[b]fluoranthenes, methylation can enhance tumorigenicity. 3-Methylbenzo[b]fluoranthene was identified as a strong tumor initiator, with activity greater than its parent compound. oup.comresearchgate.net This contrasts with the observations for 3-MeFA, suggesting that the influence of methyl substitution on carcinogenic potency is highly dependent on the specific parent PAH molecule. The "bay region" hypothesis, which successfully predicts the carcinogenicity of many PAHs based on the formation of reactive diol epoxides, does not fully account for the activity of all methylated PAHs. nih.gov For some, like 5-methylchrysene, the exceptional tumorigenicity is explained by a methyl group and an epoxide ring in the same bay region. nih.gov These findings underscore the complexity in predicting the carcinogenic potency of methylated PAHs, where the position of the methyl group is a critical determinant of biological activity.

Table 1: Comparative Tumorigenicity of Fluoranthene and its Methylated Derivatives in Newborn CD-1 Mice

| Compound | Target Organ | Relative Tumorigenic Potency | Reference |

|---|---|---|---|

| Fluoranthene (FA) | Liver | > 3-MeFA | nih.gov |

| Lung | Induces significant tumors | nih.gov | |

| 2-Methylfluoranthene (2-MeFA) | Liver | ≥ FA, > 3-MeFA | nih.gov |

| Lung | Induces significant tumors | nih.gov | |

| This compound (3-MeFA) | Liver | << FA, 2-MeFA | nih.govresearchgate.net |

| Lung | No statistically significant tumors | nih.govresearchgate.net |

Cellular and Molecular Mechanisms of Toxicity

Metabolic Activation Pathways

The carcinogenicity of most PAHs is dependent on their metabolic conversion into reactive intermediates that can bind to cellular macromolecules like DNA. nih.govresearchgate.net The metabolic activation pathways for this compound appear to differ significantly from those of fluoranthene and 2-methylfluoranthene, highlighting a divergence in how these structurally similar compounds exert their toxic effects. nih.gov While the formation of dihydrodiol epoxides is a common activation route for many PAHs, including fluoranthene and 2-methylfluoranthene, evidence suggests this is not the primary pathway for this compound's mutagenicity. nih.goviarc.fr

Research has identified 3-hydroxymethylfluoranthene as the major proximate mutagen among the in vitro metabolites of this compound. nih.gov When metabolites from incubations with rat liver homogenate were tested for mutagenicity in Salmonella typhimurium TA100, 3-hydroxymethylfluoranthene was shown to be a powerful mutagen. nih.govresearchgate.net This finding is in stark contrast to the activation of fluoranthene and 2-methylfluoranthene, where the primary mutagenic metabolites are dihydrodiols. nih.gov The formation of this hydroxymethyl derivative points towards a distinct activation mechanism for 3-MeFA, initiating its toxic potential through oxidation of the methyl group.

The classic pathway for PAH activation involves the formation of dihydrodiols, which are then further oxidized to highly reactive diol-epoxides. nih.govnih.goviarc.fr This pathway is crucial for the mutagenicity of fluoranthene and 2-methylfluoranthene, with 2,3-dihydro-2,3-dihydroxyfluoranthene (B13788941) and 4,5-dihydro-4,5-dihydroxy-2-methylfluoranthene being their respective key mutagenic metabolites. nih.gov

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of foreign compounds (xenobiotics), including PAHs. wikipedia.orgmdpi.comnih.gov These enzymes, primarily located in the endoplasmic reticulum of liver cells and other tissues, catalyze the initial oxidation of PAHs, a critical step in their metabolic activation. iarc.frairies.or.jp The CYP1, CYP2, and CYP3 families are principally responsible for metabolizing these substances. nih.govjpionline.org

Benzylic oxidation is a metabolic reaction that occurs at the carbon atom directly attached to an aromatic ring (the benzylic position). chemistrysteps.comlibretexts.org This position is particularly reactive due to the resonance stabilization of the resulting radical or carbocation intermediate. chemistrysteps.com In the metabolism of this compound, the methyl group provides a site for benzylic oxidation.

This pathway, catalyzed by cytochrome P450 enzymes, involves the oxidation of the benzylic carbon to produce a hydroxymethyl group. chemistrysteps.comchemistry.coach The formation of 3-hydroxymethylfluoranthene from this compound is a direct result of this process. nih.gov This alcohol metabolite is considered the proximate mutagen, which can be further metabolized, potentially to a reactive sulfate (B86663) ester, that can form DNA adducts, leading to mutations and initiating carcinogenesis. nih.goviarc.fr The prominence of this pathway for 3-MeFA is a key feature distinguishing its metabolic activation from many other PAHs that are primarily activated via dihydrodiol-epoxide pathways. nih.gov

Role of Cytochrome P450 Enzymes

Interactions with Biological Systems

This compound, a polycyclic aromatic hydrocarbon (PAH), interacts with biological systems in a complex manner, influencing cellular functions that are critical to maintaining tissue homeostasis. solubilityofthings.com These interactions can trigger a cascade of events, including the disruption of cell-to-cell communication and the modulation of gene expression, which are implicated in toxicological outcomes.

Influence on Cellular Processes

A significant cellular process affected by certain PAHs is gap junctional intercellular communication (GJIC). nih.gov GJIC is a fundamental biological process essential for coordinating cellular activities like growth, differentiation, and apoptosis through the exchange of small molecules and ions between adjacent cells. epa.govmuni.cz The inhibition of GJIC is considered a key non-genotoxic mechanism in tumor promotion, as it disrupts the homeostatic balance of a tissue and allows initiated cells to proliferate. nih.govepa.gov

Research on a wide range of PAHs has shown that many, particularly those of lower molecular weight, can act as potent inhibitors of GJIC. nih.govnih.gov This inhibition is often a rapid and transient event, suggesting a post-translational modification of the gap junction proteins, known as connexins. nih.govnih.gov While direct studies on this compound's specific potency are limited, its classification as a lower molecular weight PAH suggests it may contribute to the disruption of this critical cellular communication pathway. nih.govmdpi.com

Inflammatory Responses and Gene Expression Modulation (e.g., Gja1, Ereg)

Exposure to certain PAHs can provoke inflammatory responses and alter the expression of genes crucial for cell growth and communication. nih.govmdpi.com Studies on mixtures of lower molecular weight (LMW) PAHs, a group that includes this compound, have demonstrated their ability to increase biomarkers of inflammation. nih.govmdpi.comresearchgate.net In mouse models, exposure to LMW PAHs led to an increase in inflammatory infiltrates, such as macrophages and polymorphonuclear leukocytes (PMNs), in bronchoalveolar lavage fluid. mdpi.com

This inflammatory response is coupled with significant changes in gene expression consistent with tumor promotion. nih.govresearchgate.net Specifically, LMW PAHs have been shown to decrease the expression of the gap junction alpha-1 (Gja1) gene. nih.govresearchgate.net The Gja1 gene encodes for Connexin 43 (Cx43), a primary protein component of gap junctions in many tissues. wikipedia.org A reduction in Gja1 expression leads to fewer functional gap junctions, thereby inhibiting GJIC and disrupting tissue homeostasis. researchgate.netwikipedia.org

Concurrently, these PAHs can increase the expression of the epiregulin (Ereg) gene. nih.govresearchgate.net Epiregulin is a member of the epidermal growth factor (EGF) family and a ligand for the EGFR receptor, which plays a role in stimulating cell proliferation and has been associated with the progression of various cancers. nih.govgenecards.org The combined effect of decreased Gja1 expression and increased Ereg expression points to a potent mechanism for promoting uncontrolled cell growth. researchgate.net

Structure-Activity Relationships in Toxicological Profiles

The toxicity of a PAH is not solely dependent on its core structure but is significantly influenced by substitutions, such as the addition of a methyl group. The position of this methyl group can drastically alter the compound's chemical reactivity and biological activity. solubilityofthings.comontosight.ai

Influence of Methyl Group Position on Reactivity and Biological Interaction

The position of the methyl group on the fluoranthene skeleton is a critical determinant of its carcinogenic activity. nih.govoup.com While the parent compound, fluoranthene, is inactive as a tumor initiator on mouse skin, both 2-methylfluoranthene and this compound are active initiators. nih.govoup.com This demonstrates that methylation can confer tumor-initiating properties to the fluoranthene molecule.

However, the specific position of the methyl group dictates the compound's tumorigenic potency in different tissues. A comparative bioassay in newborn mice revealed stark differences between the isomers. nih.govoup.com While 2-methylfluoranthene induced a significant number of lung and liver tumors, this compound did not induce a statistically significant incidence of lung tumors and was far less potent in inducing liver tumors in male mice. nih.govoup.com This highlights that while methylation at either the 2- or 3-position creates a skin tumor initiator, the 2-position results in a much more potent systemic carcinogen in the newborn mouse model. These differences are attributed to how the methyl group's position influences the molecule's metabolic activation pathways to ultimate carcinogenic forms.

Comparative Tumorigenicity of Fluoranthene, 2-Methylfluoranthene, and this compound in Newborn CD-1 Mice Data extracted from LaVoie et al. (1994). nih.govoup.com

| Compound | Tumor Type | Sex | Tumor Incidence (%) | Tumor Multiplicity (tumors/mouse) |

|---|---|---|---|---|

| Fluoranthene | Lung | Male | 85 | 2.45 |

| Fluoranthene | Lung | Female | 72 | 1.12 |

| Fluoranthene | Liver | Male | 75 | 1.60 |

| 2-Methylfluoranthene | Lung | Male | 96 | 3.94 |

| 2-Methylfluoranthene | Lung | Female | 65 | 3.04 |

| 2-Methylfluoranthene | Liver | Male | 81 | 1.88 |

| This compound | Lung | Male | 29 | 0.33 |

| This compound | Lung | Female | 21 | 0.21 |

| This compound | Liver | Male | 33 | 0.33 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mutagenicity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used in toxicology to predict the biological activities of chemicals based on their molecular structures. nih.gov For mutagenicity, QSAR models are developed by analyzing a large dataset of diverse chemicals with known mutagenic potential. nih.govunistra.fr These models identify specific structural features and physicochemical properties, known as molecular descriptors, that are statistically correlated with mutagenic activity. nih.gov

For PAHs like this compound, QSAR models can be used to predict their potential to cause mutations, a key aspect of cancer initiation. researchgate.net The models work by identifying relevant structural alerts—substructures or molecular fragments that are known to be associated with a particular toxicological endpoint. researchgate.netu-strasbg.fr The presence of a methyl group on the fluoranthene ring system, for example, is a key descriptor that would be evaluated by a QSAR model to predict its mutagenic potential relative to the parent compound and other isomers. rsc.org By quantifying the relationship between structure and mutagenicity, QSAR serves as a valuable alternative method for screening new or untested chemicals, prioritizing them for further experimental testing, and aiding in regulatory assessment. nih.gov

Analytical Methodologies for 3 Methylfluoranthene

Extraction and Sample Preparation Techniques

Effective sample preparation is a critical first step to isolate 3-Methylfluoranthene from complex sample matrices and eliminate interfering substances.

Solid-Phase Microextraction (SPME) is a simple, solvent-free, and efficient sample preparation technique that integrates extraction, concentration, and sample introduction into a single step. nih.gov It utilizes a fused-silica fiber coated with a suitable stationary phase to extract analytes directly from a sample. nih.gov This method is well-suited for coupling with mass spectrometry (MS) and can significantly simplify the preparation procedure, reduce solvent costs, and improve detection limits. nih.gov

In the context of PAH analysis, SPME has proven effective for extracting compounds like this compound from aqueous samples. cedre.fr Research has demonstrated the application of SPME coupled with gas chromatography-mass spectrometry (GC-MS) for the analysis of PAHs, including this compound, in seawater. cedre.fr One study utilized a polydimethylsiloxane (B3030410) (PDMS) fiber with a 100 µm film thickness. cedre.fr The fiber was immersed in an 8 mL seawater sample and agitated for 60 minutes, after which it was thermally desorbed in the GC-MS injector port. cedre.fr This method showed good linearity and achieved low detection limits, demonstrating its sensitivity for trace-level analysis of PAHs. cedre.fr The automation capabilities of SPME further enhance its utility, offering high repeatability and reducing sample contamination risks. mdpi.comsepscience.com

Table 1: SPME Conditions for this compound Extraction from Seawater

| Parameter | Condition | Source |

|---|---|---|

| Technique | Solid-Phase Microextraction (SPME) | cedre.fr |

| Fiber Coating | Polydimethylsiloxane (PDMS), 100 µm film | cedre.fr |

| Sample Volume | 8 mL | cedre.fr |

| Extraction Time | 60 minutes with agitation | cedre.fr |

| Desorption | Thermal desorption at 270 °C for 10 min | cedre.fr |

| Detection Limit | < 0.2 ng/L for PAHs | cedre.fr |

Conventional solvent extraction techniques are widely used for isolating PAHs from solid and semi-solid samples. mdpi.comphytojournal.com These methods, which include Soxhlet extraction, maceration, and pressurized liquid extraction (PLE), utilize organic solvents to dissolve and remove the target analytes from the sample matrix. phytojournal.comfrontiersin.org The choice of solvent is critical and depends on the polarity of the target compound; for PAHs like this compound, which are hydrophobic, non-polar or less polar solvents are effective. ontosight.aisolubilityofthings.com

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an advanced technique that employs solvents at elevated temperatures and pressures. mdpi.com These conditions enhance the extraction efficiency by increasing solvent penetration into the sample matrix. mdpi.com For PAH analysis, binary solvents such as n-hexane/dichloromethane (DCM) have been shown to yield high recovery rates. researchgate.net While traditional methods like Soxhlet extraction are effective, they often require large volumes of high-purity organic solvents and are time-consuming. cedre.frphytojournal.com Modern techniques like PLE offer a reduction in solvent consumption and extraction time. mdpi.com

Following extraction, a clean-up step is essential to remove co-extracted interfering compounds that could affect the chromatographic analysis. itrcweb.org Silica (B1680970) gel chromatography is a common and effective method for cleaning up sample extracts containing PAHs. researchgate.netepa.gov Silica gel is a polar adsorbent that retains polar non-hydrocarbon compounds while allowing the non-polar PAHs, such as this compound, to pass through with the solvent. itrcweb.org

This technique is based on SW-846 Method 3630C, which involves packing a glass column with activated silica gel. itrcweb.orgepa.gov The sample extract, typically exchanged into a non-polar solvent like hexane (B92381) or cyclohexane, is loaded onto the column. epa.gov The PAHs are then eluted from the column, leaving the polar interferences adsorbed to the silica gel. itrcweb.org Studies have shown that activated silica-gel columns provide the best performance in terms of selectivity and reproducibility for the clean-up of air particulate matter samples for PAH analysis. researchgate.net These disposable columns reduce the risk of cross-contamination between samples. chimiegrande.com

Solvent Extraction Methods

Chromatographic Separation Techniques

Chromatography is the core analytical technique used to separate the components of a mixture for subsequent identification and quantification.

Gas Chromatography (GC) is the premier separation technique for volatile and semi-volatile organic compounds like this compound. thermofisher.com In GC, a gaseous mobile phase carries the vaporized sample through a capillary column coated with a stationary phase. obrnutafaza.hr The separation of compounds is based on their different boiling points and affinities for the stationary phase, which results in different elution times, known as retention times. thermofisher.com

The selection of the capillary column's stationary phase is crucial for achieving good separation of complex PAH mixtures. obrnutafaza.hr For the analysis of this compound and other PAHs, various stationary phases have been utilized, including 50% (mole fraction) liquid crystal polysiloxane phases and non-polar proprietary stationary phases. nist.gov The ability to use temperature programming, where the column temperature is increased during the analysis, allows for the efficient separation of compounds with a wide range of boiling points. obrnutafaza.hr

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that couples the separation capabilities of GC with the detection power of mass spectrometry. thermofisher.com It is a common and highly effective technique for the identification and quantification of this compound and other PAHs in various environmental samples. ontosight.aisolubilityofthings.com

After compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. thermofisher.com The mass analyzer then separates these ions based on their mass-to-charge (m/z) ratio, creating a unique mass spectrum for each compound that acts as a chemical fingerprint. nih.gov This high degree of specificity allows for the confident identification of target analytes, even in complex matrices. cedre.fr

For the analysis of this compound, GC-MS has been used in multiple studies. For instance, it was the core technique for the value assignment of PAHs in a Standard Reference Material (SRM) from a coal tar solution. nist.gov In another application, SPME was coupled with GC-MS to detect this compound in seawater. cedre.fr The use of tandem mass spectrometry (GC-MS/MS) can provide even higher selectivity and sensitivity, which is particularly useful for analyzing trace levels of PAHs in highly complex samples like crude oil extracts. cedre.fr

Table 2: GC-MS Column Details for PAH Analysis Including this compound

| Column Stationary Phase | Inner Diameter (i.d.) | Length | Film Thickness | Application | Source |

|---|---|---|---|---|---|

| DB-17MS | Not Specified | Not Specified | Not Specified | Analysis of PAHs in SRM 1991 | nist.gov |

| DB-XLB | 0.25 mm | 60 m | 0.25 µm | Analysis of PAHs in SRM 1991 | nist.gov |

| LC-50 (50% liquid crystal polysiloxane) | 0.25 mm | 15 m | 0.15 µm | Analysis of PAHs in SRM 1991 | nist.gov |

| Agilent 7890A GC Column | Not Specified | Not Specified | Not Specified | Analysis of PAHs after SPME | cedre.fr |

Gas Chromatography (GC)

Hyphenated and Multidimensional GC Systems

Hyphenated GC systems, which couple a gas chromatograph with other analytical instruments, are powerful tools for the analysis of complex mixtures containing this compound. globalresearchonline.net Multidimensional gas chromatography (MDGC), in particular, enhances separation efficiency by using multiple columns with different selectivities. globalresearchonline.netnih.govmonash.edu

A common approach involves a two-dimensional system (GC-GC or GCxGC). nih.govdokumen.pub In a typical GC-GC setup, a fraction containing the analyte of interest from the first column is transferred to a second, different column for further separation, a technique known as "heart-cutting". nih.gov This is particularly useful for resolving co-eluting compounds that may interfere with the accurate quantification of this compound in complex matrices like urban dust or diesel particulate extracts.

For instance, a fully automated two-dimensional liquid chromatography (LC) and two-dimensional gas chromatography (2D-LC/2D-GC) system has been developed for the analysis of PAHs. This system initially used flame ionization detectors (FIDs), but was later improved by incorporating mass selective detectors (MSDs), enhancing both detectability and selectivity. The use of a mass spectrometer as a detector (GC-MS) provides definitive identification of this compound based on its mass spectrum. solubilityofthings.comnist.gov

The choice of GC columns is critical for successful separation. A common setup for PAH analysis, including this compound, might involve a moderately polar 50% phenyl methylpolysiloxane phase column and a shape-selective liquid crystalline phase column. nist.gov In one study, a 2D-GC system utilized a 50% phenyl methylpolysiloxane column (DB-17ms) as the first dimension and a liquid crystalline polysiloxane phase column (LC-50) as the second dimension. nih.gov The method translation from FID to MSD in this system proved advantageous for detecting late-eluting PAHs and separating interfering peaks.

Table 1: Examples of GC Columns Used in the Analysis of this compound

| Column Type | Phase Composition | Application | Reference |

| DB-17MS | 50% Phenyl methylpolysiloxane | First dimension in 2D-GC analysis of PAHs | nih.gov |

| LC-50 | Liquid crystalline polysiloxane | Second dimension in 2D-GC analysis of PAHs | nih.gov |

| DB-5MS | 5% Phenyl-substituted methylpolysiloxane | GC/MS analysis of PAHs | labmix24.com |

| ZB-50 | 50% Phenyl-substituted methylpolysiloxane | GC/MS analysis of PAHs after SPE cleanup | nist.govnist.gov |

| Rxi-17sil MS | Mid-polarity phase | GC/MS analysis of PAHs after silica/alumina fractionation | nist.govnist.gov |

Liquid Chromatography (LC)

Liquid chromatography is another key technique for the analysis of this compound, often used for both sample clean-up and separation.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful method for the determination of PAHs like this compound. ontosight.ai LC-MS/MS, or tandem mass spectrometry, further enhances selectivity and sensitivity, making it suitable for analyzing trace levels of contaminants in various matrices. researchgate.netnih.govsigmaaldrich.com

The process typically involves separating the compounds on an HPLC column followed by detection with a mass spectrometer. The mass spectrometer can be operated in different modes, such as selected reaction monitoring (SRM), to achieve high sensitivity and specificity. nih.gov While gas chromatography is often preferred for many PAHs, LC-MS is particularly valuable for analyzing a broad range of compounds, including those that may be thermally unstable. researchgate.net The development of specialized HPLC columns, such as those with aqueous C18 phases, has improved the retention and separation of a wide array of pesticides and other organic pollutants. researchgate.net

Online LC fractionation is a technique used to isolate specific fractions of a sample for further analysis. This is particularly useful for complex samples where target analytes are present with many interfering compounds. For example, an online LC system was developed to selectively collect fractions of air particulate matter extract containing benzo[a]pyrene (B130552) (B[a]P), separating it from its isomers. This was achieved using a serial column setup with two pyrenyl phases. Similarly, LC fractionation on a semi-preparative aminopropylsilane (B1237648) column has been used to isolate isomeric PAH fractions before GC/MS analysis. labmix24.comnist.govnist.gov This pre-separation step simplifies the subsequent chromatographic analysis and improves the accuracy of quantification for compounds like this compound.

LC-Mass Spectrometry (LC-MS)

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and identification of this compound.

UV/VIS Spectroscopy

UV/VIS spectroscopy provides information about the electronic transitions within the molecule. The UV spectrum of 3-methyl-8-nitrofluoranthene, a derivative of this compound, in ethanol (B145695) shows absorption maxima (λmax) at 213, 232, 250 (inflection), 305, 328, and 380 nm. rsc.org The UV spectrum of a compound is influenced by the presence of chromophores and auxochromes. For instance, the nitration of this compound to form 3-methyl-4-nitrofluoranthene results in a UV spectrum indicative of a nitro group in the naphthalene (B1677914) portion of the molecule. rsc.org Spectroscopic data, including UV/VIS spectra, have been reported for this compound and are used for its identification. iarc.frnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative Analysis and Method Sensitivity

Quantitative analysis of this compound is essential for determining its concentration in environmental samples and assessing exposure levels. The sensitivity of an analytical method is typically defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.

For PAHs, methods like GC-MS/MS have been developed to achieve very low detection limits. A study developing a methodology for PAHs and related compounds in fuel oil using SPE followed by GC-MS/MS reported general method LODs between 0.01 and 0.1 ng/mL and LOQs between 0.1 and 0.5 ng/mL. cedre.fr The sensitivity of a method is highly dependent on the matrix (e.g., water, soil, air) and the sample preparation procedure. For instance, a validated method for PAH analysis in water matrices reported the ability to evaluate concentrations at levels of 1, 20, and 100 ng/L. lcms.cz

The use of Standard Reference Materials (SRMs) is critical for accurate quantification. SRMs are materials with certified concentrations of specific analytes. SRM 1491a, a solution of methyl-substituted PAHs in toluene, includes this compound and is intended for calibrating chromatographic instrumentation. lgcstandards.com

The following table shows the certified concentration of this compound in a standard reference material.

| Compound | CAS Number | Certified Concentration (µg/mL at 20 °C) |

| This compound | 1706-01-0 | 1.029 ± 0.012 |

This interactive table is based on the Certificate of Analysis for SRM 1491a. lgcstandards.com

Method Validation and Quality Control in Environmental Monitoring

To ensure that data from environmental monitoring are reliable and defensible, the analytical methods used must be thoroughly validated. epa.gov Method validation is the process of demonstrating that a procedure is suitable for its intended purpose. demarcheiso17025.com Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), LOD, LOQ, and robustness. europa.eu

For the analysis of this compound in environmental matrices like water, a validation workflow would typically involve:

Sample Preparation: Using a standardized procedure such as liquid-liquid extraction (LLE) with a solvent like hexane, followed by concentration. lcms.czthermofisher.com

Matrix Effect Evaluation: Analyzing the compound in different types of water (e.g., tap water, mineral water, wastewater) to ensure the matrix does not interfere with quantification. lcms.cz

Accuracy and Precision Studies: Performing recovery studies by spiking known amounts of the analyte into different matrices at various concentration levels. The closeness of the measured value to the true value indicates trueness, while the degree of scatter in repeated measurements indicates precision. lcms.czresearchgate.net

Use of Quality Control Samples: Regularly analyzing certified reference materials (CRMs) or standard reference materials (SRMs), such as SRM 1649b (Urban Dust), which contains naturally present PAHs. lgcstandards.com This helps to monitor the ongoing performance and accuracy of the method.

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) provide guidelines for the validation of chemical analytical methods, emphasizing that all methods must be validated and peer-reviewed before use to ensure they yield acceptable accuracy for the analyte, matrix, and concentration range of interest. epa.gov

Remediation Strategies and Risk Management of 3 Methylfluoranthene Contamination

Bioremediation Approaches

Bioremediation harnesses natural biological processes to degrade or transform hazardous substances into less toxic forms. researchgate.net It is often considered a more cost-effective and environmentally friendly alternative to traditional physical and chemical methods. researchgate.net

The use of microorganisms to break down PAHs is a cornerstone of bioremediation. researchgate.net Several bacterial species have demonstrated the ability to degrade fluoranthene (B47539) and its methylated derivatives. For instance, Mycobacterium species isolated from PAH-contaminated sediments are capable of mineralizing three- and four-ring PAHs, including fluoranthene. nih.govasm.org These bacteria can utilize PAHs as a source of carbon and energy. asm.org

Research has shown that the addition of a methyl group can influence the degradation rate. A study using a resting cell suspension of Sphingobium paucimobilis grown on fluoranthene found that 3-methylfluoranthene was degraded at a significantly higher rate than its parent compound, fluoranthene. researchgate.netresearchgate.net

| Compound | Degradation Rate (nmole/mg of wet cells/hr) |

| This compound | 20.4 |

| Fluoranthene | 10.7 |

| 7-Methylbenz[a]anthracene | 6.2 |

| Benz[a]anthracene | 3.4 |

| 5-Methylchrysene | 2.7 |

| Chrysene | 1.4 |

| Data sourced from studies on Sphingobium paucimobilis. researchgate.netresearchgate.net |

Another promising technology involves the use of immobilized enzymes. Laccase-immobilized cellulose-DNA hydrogels have shown significant performance in degrading micropollutants, including compounds structurally similar to this compound. nih.gov These hydrogels provide a stable and reusable platform for the enzymatic degradation of contaminants in wastewater. nih.gov The total removal efficiency for representative micropollutants using this method has been reported to be over 93.5%. nih.gov

Bioaugmentation, the introduction of specific microbial strains to a contaminated site, is a common strategy to enhance degradation. researchgate.net The success of bioaugmentation depends on factors like the suitability of the introduced strains to the environmental conditions and their ability to survive and maintain metabolic activity. researchgate.net Microbial consortia are often more effective than single strains due to a diversity of enzymatic activities and synergistic effects. researchgate.net

Natural attenuation refers to the combination of physical, chemical, and biological processes that act without human intervention to reduce the mass, toxicity, mobility, volume, or concentration of contaminants in the environment. esaa.org These processes include biodegradation, dispersion, dilution, sorption, and volatilization. esaa.orgenviro.wiki Monitored Natural Attenuation (MNA) involves tracking these processes to ensure that contamination is being reduced at a sufficient rate to protect human health and the environment. esaa.org

For petroleum hydrocarbons like PAHs, biodegradation is one of the most critical components of natural attenuation. esaa.org The process can occur under both aerobic and anaerobic conditions, leading to the breakdown of contaminants and changes in groundwater chemistry. uomustansiriyah.edu.iq These changes, such as the depletion of electron acceptors (like oxygen and nitrate) and the production of metabolic byproducts (like dissolved iron and methane), serve as diagnostic footprints of ongoing biodegradation. uomustansiriyah.edu.iq

Remediation by Enhanced Natural Attenuation (RENA) involves stimulating the existing microbial populations to accelerate degradation. frontiersin.org This can be achieved by adding nutrients, electron acceptors, or other amendments to the soil or groundwater to optimize conditions for microbial activity. frontiersin.org For example, the addition of organic substrates like chicken manure digestate or spent mushroom substrate can provide the necessary nutrients for microbes to thrive and degrade petroleum hydrocarbons. frontiersin.org

Microbial Degradation Technologies

Physical and Chemical Remediation Techniques

In situations where bioremediation is too slow or ineffective, physical and chemical methods can be employed. fao.org These techniques are generally more aggressive and can achieve remediation goals more rapidly, though often at a higher cost and with greater disturbance to the site. fao.org

Common in-situ and ex-situ physical and chemical treatments for PAH-contaminated soil and sediment include: andersoneng.com

Soil Washing: An ex-situ process that uses water and chemical additives to scrub contaminants from excavated soil. andersoneng.com

Solvent Extraction: Utilizes a solvent to dissolve and remove contaminants from the soil matrix. andersoneng.com

Thermal Desorption: An ex-situ technology that heats contaminated soil to volatilize contaminants, which are then collected and treated. andersoneng.com

Incineration: A high-temperature ex-situ process that destroys contaminants. andersoneng.com

Solidification and Stabilization: These techniques aim to immobilize contaminants within the soil matrix, reducing their mobility and bioavailability. andersoneng.com

Mechanochemical (MC) Remediation: This method uses mechanical energy, such as high-energy ball milling, to induce chemical reactions that degrade contaminants. bohrium.com Studies on fluoranthene have shown that milling can destroy the aromatic structure, with the addition of inorganic materials like silica (B1680970) enhancing the removal efficiency to over 99%. bohrium.com This technique has been shown to significantly reduce the biotoxicity of the contaminated soil with only slight changes to the soil's physical and chemical properties. bohrium.com

The choice of a specific physical or chemical remediation technique depends on the contaminant concentration, soil type, site conditions, and remediation goals.

Environmental Risk Assessment Frameworks

Environmental risk assessment is a systematic process used to evaluate the potential for adverse health effects from exposure to environmental hazards. epa.gov For contaminants like this compound, this framework typically involves hazard identification, exposure assessment, toxicity assessment, and risk characterization.

Hazard identification aims to determine whether a chemical can cause adverse health effects. epa.gov this compound is a polycyclic aromatic hydrocarbon (PAH), a class of compounds known for their potential carcinogenic and mutagenic properties. ontosight.ainih.gov

Studies have identified this compound as a mutagenic metabolite of fluoranthene. epa.gov The International Agency for Research on Cancer (IARC) has evaluated some PAHs and classified them based on their carcinogenic potential. ontosight.ai While fluoranthene itself is classified in Group 3 ("not classifiable as to its carcinogenicity to humans"), some PAH mixtures are classified as known human carcinogens (Group 1). ornl.govhaz-map.com The tumorigenic activity of 2-methylfluoranthene (B47734) and this compound has been demonstrated in newborn mice. ornl.govnih.gov This evidence underscores the potential hazard associated with exposure to this compound.

Exposure assessment evaluates the magnitude, frequency, and duration of human exposure to a chemical agent. epa.gov Humans can be exposed to this compound through various pathways, as it is found in air, water, and soil. ontosight.ai Sources of PAHs are widespread and often result from the incomplete combustion of organic materials, such as in vehicle exhaust, industrial processes, and domestic wood burning. ontosight.ainih.gov

The low water solubility and hydrophobic nature of this compound mean it has a tendency to adsorb to particulate matter and accumulate in soil, sediments, and biota. solubilityofthings.com This persistence and potential for bioaccumulation are key considerations in assessing exposure. ontosight.ai

Quantitative risk assessment often relies on indicator compounds, such as benzo[a]pyrene (B130552) (B[a]P), to estimate the total cancer risk from PAH mixtures. nih.gov However, other PAHs like fluoranthene are also considered for use as complementary indicators due to their prevalence in ambient air. nih.gov Exposure assessment may involve:

Measuring concentrations of this compound and other PAHs in environmental media (air, water, soil).

Modeling the fate and transport of the contaminant to estimate concentrations at points of human contact.

Analyzing human tissues or fluids (biomonitoring) for the presence of the chemical or its metabolites.

Regulatory agencies have established standards for some PAHs in different media. For instance, the U.S. Occupational Safety and Health Administration (OSHA) has set a limit for the benzene-soluble fraction of coal tar pitch volatiles, which includes several PAHs. epa.gov

Risk Characterization

The risk characterization for this compound, a process that evaluates the potential adverse health effects of human exposure to this compound, integrates findings from hazard identification, dose-response assessment, and exposure assessment.

Hazard Identification

This compound is classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), which indicates that it is "not classifiable as to its carcinogenicity to humans" due to limited or inadequate evidence. safeworkaustralia.gov.auiarc.fr However, studies in experimental animals have provided evidence of its carcinogenic potential. A significant study on the tumorigenic activity of this compound in newborn CD-1 mice found that the compound induced a statistically significant incidence of liver tumors in male mice. nih.gov It is also recognized as one of the isomers of methylfluoranthene that is active as a tumor initiator on mouse skin. nih.gov

The genotoxic activity of this compound is linked to its metabolic activation. The major proximate mutagen identified from in vitro metabolism of this compound is 3-hydroxymethylfluoranthene. nih.gov This is a different activation pathway compared to its parent compound, fluoranthene, and its isomer, 2-methylfluoranthene. nih.gov

Dose-Response Assessment

A comparative bioassay in newborn mice established a relative tumorigenic potency for fluoranthene (FA), 2-methylfluoranthene (2-MeFA), and this compound (3-MeFA). The observed potency was FA ≥ 2-MeFA >> 3-MeFA, indicating that this compound is a less potent carcinogen than fluoranthene and 2-methylfluoranthene under the conditions of this specific assay. nih.gov The study administered doses of 3.46 and 17.3 µmol of each compound. nih.gov While this compound induced liver tumors in male mice, it did not cause a statistically significant increase in lung tumors in either male or female mice at the tested doses. nih.gov

Exposure Assessment

Exposure to this compound, like other PAHs, can occur through various environmental media, including contaminated air, water, and soil. nih.gov It is a component of complex PAH mixtures originating from the incomplete combustion of organic materials, such as in industrial processes and vehicle emissions. nih.gov Occupational exposures are a significant concern in industries like coal gasification, coke production, and aluminum production. safeworkaustralia.gov.au While specific quantitative exposure data for this compound in the general environment is limited, its presence has been detected in various environmental samples, often alongside its parent compound, fluoranthene. gov.nt.ca Risk assessments for PAHs often utilize a risk-based approach, which may involve using data from well-studied PAHs like benzo[a]pyrene as a surrogate to estimate the risk from less-studied compounds within the same class. nih.govresearchgate.net

Table 1: Tumorigenic Activity of this compound and Related Compounds in Newborn CD-1 Mice

| Compound | Dose (µmol) | Target Organ | Tumor Incidence | Relative Tumorigenic Potency |

|---|---|---|---|---|

| This compound | 17.3 | Liver (male mice) | Significant | >> Fluoranthene / 2-Methylfluoranthene |

| 17.3 | Lung | Not Significant | ||

| Fluoranthene | 17.3 | Lung | 65-96% | ≥ 2-Methylfluoranthene |

| 17.3 | Liver (male mice) | Significant | ||

| 2-Methylfluoranthene | 17.3 | Lung | 65-96% | ≤ Fluoranthene |

| 17.3 | Liver (male mice) | Significant | ||

| 17.3 | Liver (female mice) | Significant |

This table is based on data from a comparative bioassay performed by LaVoie et al. (1994). nih.gov

Management of Contaminated Sites

The management of sites contaminated with this compound is typically addressed within the broader framework of PAH-contaminated site management. A risk-based approach is increasingly favored, which prioritizes remediation efforts based on the specific risks posed by the contaminants at a given site. nih.govresearchgate.net

A key aspect of this approach is the assessment of bioavailability, which recognizes that the total concentration of a contaminant in the soil may not be directly proportional to the risk it poses. nih.govresearchgate.net The hydrophobicity of PAHs like this compound means their distribution and availability in soil are heavily influenced by soil properties and the aging of the contamination. researchgate.net

Several remediation strategies are available for PAH-contaminated soils, with varying degrees of effectiveness depending on the specific site conditions and the nature of the contamination.

In-Situ Remediation Techniques:

Bioremediation: This approach utilizes microorganisms to degrade contaminants. It is considered an environmentally friendly and cost-effective method. mdpi.comnih.gov

Bioaugmentation: Involves the introduction of specific microbial strains with known PAH-degrading capabilities to the contaminated site. mdpi.com

Biostimulation: Involves the addition of nutrients and oxygen to stimulate the activity of indigenous microorganisms capable of degrading PAHs. mdpi.com Research has shown that some bacterial strains can degrade methylated PAHs, such as this compound, at a faster rate than their parent compounds. nih.gov

Phytoremediation: This technique uses plants to remove, degrade, or contain contaminants in soil and water. It is a sustainable and ecological method that can improve soil fertility. mdpi.comscielo.br

Foam-Based Remediation: A novel in-situ approach involves the use of foams to deliver surfactants, bacteria, or nutrients to enhance the desorption and biodegradation of PAHs from soil. researchgate.net

Ex-Situ Remediation Techniques:

While in-situ techniques are often preferred to avoid excavation, ex-situ methods can be more effective in certain situations.

Bioreactors: Contaminated soil is excavated and treated in a controlled environment where conditions for microbial degradation can be optimized. Bioreactors have shown high effectiveness for soil remediation, although they are still under development for routine use with PAHs. nih.govbohrium.com

Landfarming: An on-site treatment method where contaminated soil is excavated and spread over a prepared bed to stimulate microbial degradation. This method has been successful for PAHs with three or fewer aromatic rings. nih.govbohrium.com

Table 2: Remediation Strategies for PAH-Contaminated Sites

| Remediation Strategy | Type | Description | Applicability to this compound |

|---|---|---|---|

| Bioremediation | In-Situ | Uses microorganisms to degrade contaminants. Can be enhanced by bioaugmentation or biostimulation. | High, especially given that some microbes show enhanced degradation of methylated PAHs. |

| Phytoremediation | In-Situ | Utilizes plants to clean up contaminated soil and water. | Moderate to High, as a general strategy for PAHs. |

| Foam-Based Remediation | In-Situ | Employs foam to deliver treatment agents and enhance contaminant availability. | Potentially High, as a developing technology for PAHs. |

| Bioreactors | Ex-Situ | Contaminated soil is treated in a controlled, optimized environment. | High, offers good control over the degradation process. |

| Landfarming | Ex-Situ | Excavated soil is treated on a prepared bed to enhance biodegradation. | Moderate, more effective for lower molecular weight PAHs. |

Advanced Research Perspectives and Future Directions for 3 Methylfluoranthene

Theoretical Chemistry and Computational Studies

Theoretical chemistry and computational modeling provide powerful tools for understanding the intrinsic properties and predicting the reactivity of molecules like 3-methylfluoranthene. These methods allow for the investigation of electronic structure and the rationalization of experimental observations, offering insights that are often difficult to obtain through laboratory experiments alone.

Electronic Structure Theory Calculations